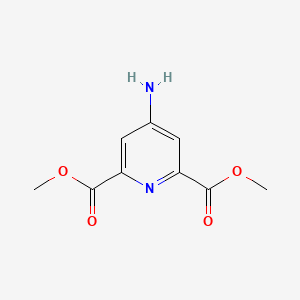

Dimethyl 4-aminopyridine-2,6-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 4-aminopyridine-2,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-aminopyridine-2,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-aminopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSUWWTESDXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 4-aminopyridine-2,6-dicarboxylate

Introduction: The Significance of the 4-Aminopyridine-2,6-dicarboxylate Scaffold

Dimethyl 4-aminopyridine-2,6-dicarboxylate is a pivotal building block in the fields of medicinal chemistry and materials science. Its rigid, functionalized pyridine core serves as a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel ligands for catalysis and coordination chemistry. The strategic placement of the amino group at the C4 position, flanked by two methoxycarbonyl substituents, provides three distinct points for chemical modification, enabling the generation of diverse molecular libraries. This guide offers a comprehensive, field-proven pathway for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will explore a robust and efficient three-step synthesis commencing from the readily available chelidamic acid.

Strategic Overview of the Synthesis Pathway

The most reliable and scalable synthetic route to dimethyl 4-aminopyridine-2,6-dicarboxylate proceeds through a three-step sequence. This pathway is designed for efficiency and high yield, leveraging common laboratory reagents and techniques. The core transformations are:

-

Esterification: Conversion of the starting material, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), to its corresponding dimethyl ester.

-

Chlorination: Transformation of the 4-hydroxy group into a more reactive 4-chloro leaving group.

-

Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino moiety to yield the final product.

This strategic approach ensures that the most challenging transformation, the introduction of the amino group, is facilitated by the activation of the C4 position through halogenation.

Figure 1: Overall three-step synthesis pathway for Dimethyl 4-aminopyridine-2,6-dicarboxylate.

Part 1: Esterification of Chelidamic Acid

Mechanistic Rationale

The initial step involves a classic Fischer esterification of the two carboxylic acid groups of chelidamic acid. This acid-catalyzed reaction with methanol serves two primary purposes: it protects the carboxylic acids from undesired side reactions in subsequent steps and increases the solubility of the intermediate in organic solvents, simplifying downstream processing. The use of a catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acids, thereby increasing their electrophilicity and facilitating nucleophilic attack by methanol.

Detailed Experimental Protocol

Materials:

-

Chelidamic acid (10 g, 55 mmol)

-

Methanol (200 mL)

-

Concentrated Sulfuric Acid (0.2 mL)

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add chelidamic acid (10 g, 55 mmol) and methanol (200 mL).

-

With gentle stirring, carefully add concentrated sulfuric acid (0.2 mL) to the suspension.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature with vigorous stirring for 3 hours. The suspension will gradually dissolve as the reaction progresses.

-

After 3 hours, cool the mixture to room temperature.

-

Remove the solvent in vacuo using a rotary evaporator. The resulting white solid is the crude product.

-

To purify, suspend the solid in deionized water (50 mL), and collect the product by vacuum filtration.

-

Wash the filter cake with additional deionized water (3 x 50 mL) to remove any residual acid.

-

Dry the purified product, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, under vacuum to a constant weight.[1]

Part 2: Chlorination of the 4-Hydroxy Group

Mechanistic Rationale

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. The hydroxyl group is a poor leaving group, and its direct displacement is unfavorable. By reacting dimethyl 4-hydroxypyridine-2,6-dicarboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃), the hydroxyl group is converted into a much better leaving group. This reaction often proceeds via a chlorophosphate intermediate. The presence of a base, such as pyridine, can facilitate the reaction.[2][3]

Detailed Experimental Protocol

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (10 g, 47.4 mmol)

-

Phosphorus oxychloride (POCl₃) (7.27 g, 4.45 mL, 47.4 mmol)

-

Pyridine (3.75 g, 3.82 mL, 47.4 mmol)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a sealed reaction vessel suitable for high-temperature reactions, combine dimethyl 4-hydroxypyridine-2,6-dicarboxylate (10 g, 47.4 mmol), phosphorus oxychloride (4.45 mL, 47.4 mmol), and pyridine (3.82 mL, 47.4 mmol).

-

Seal the reactor and heat the mixture to 160 °C with stirring for 2 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃.

-

The crude product, dimethyl 4-chloropyridine-2,6-dicarboxylate, will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Figure 2: Experimental workflow for the chlorination step.

Part 3: Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate

Mechanistic Rationale

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the two electron-withdrawing methoxycarbonyl groups further enhances the electrophilicity of the ring, making the C4 position highly activated towards substitution. The chlorine atom at this position is displaced by the nucleophilic ammonia. This reaction typically requires elevated temperature and pressure to proceed at a reasonable rate.[4]

Detailed Experimental Protocol

Materials:

-

Dimethyl 4-chloropyridine-2,6-dicarboxylate (10 g, 43.5 mmol)

-

Aqueous ammonia (28-30% solution)

-

Catalyst (e.g., Copper(I) chloride, optional but recommended)

Procedure:

-

In a high-pressure autoclave, place dimethyl 4-chloropyridine-2,6-dicarboxylate (10 g, 43.5 mmol) and aqueous ammonia. The amount of ammonia solution should be sufficient to act as both the reagent and the solvent.

-

If using a catalyst, add a catalytic amount (e.g., 1-10 mol%) of copper(I) chloride.[4]

-

Seal the autoclave and heat the reaction mixture to a temperature between 30-90 °C. The internal pressure will increase due to the ammonia vapor. A typical pressure range is 0.8-3.0 MPa.[4]

-

Maintain the reaction at the set temperature with stirring for 4-15 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

-

Transfer the reaction mixture to a beaker and remove any residual ammonia by gentle heating or by bubbling nitrogen through the solution.

-

The product, dimethyl 4-aminopyridine-2,6-dicarboxylate, may precipitate upon cooling or concentration.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold deionized water and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Reagents | Conditions | Typical Yield |

| 1 | Esterification | Chelidamic Acid | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | MeOH, H₂SO₄ | Reflux, 3h | ~82%[1] |

| 2 | Chlorination | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Dimethyl 4-chloropyridine-2,6-dicarboxylate | POCl₃, Pyridine | 160 °C, 2h | High (est. >85%) |

| 3 | Amination | Dimethyl 4-chloropyridine-2,6-dicarboxylate | Dimethyl 4-aminopyridine-2,6-dicarboxylate | Aq. NH₃ | 30-90 °C, 0.8-3.0 MPa | Good to High |

Conclusion and Field Insights

This three-step synthesis pathway provides a reliable and scalable method for producing high-purity dimethyl 4-aminopyridine-2,6-dicarboxylate. Each step is based on well-understood and robust chemical transformations. For researchers and drug development professionals, mastering this synthesis opens the door to a wide array of novel compounds. The final product is a versatile platform for further functionalization, allowing for the introduction of diverse substituents on the amino group or through transformations of the ester functionalities. Careful control of reaction conditions, particularly in the chlorination and amination steps, is crucial for achieving high yields and purity. The use of an autoclave for the final amination step is essential for containing the ammonia pressure and ensuring the reaction proceeds to completion.

References

- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

-

(PDF) A simple synthesis of aminopyridines: use of amides as amine source. ResearchGate. [Link]

-

Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. ResearchGate. [Link]

- WO2012095691A1 - An improved process for producing aminopyridines.

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

-

How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

-

Process For Producing 4 Aminopyridines. Quick Company. [Link]

-

Dimethyl 4-chloropyridine-2,6-dicarboxylate. LookChem. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

-

α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. NIH. [Link]

-

A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE Guoliang Gu, Min. Semantic Scholar. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]

-

Process for producing 4-dimethyl amino pyridine (4-DMAP). European Patent Office - EP 1424328 B1. [Link]

-

Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]

-

Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades. Semantic Scholar. [Link]

-

Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 4. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to Dimethyl 4-aminopyridine-2,6-dicarboxylate (CAS 150730-41-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-aminopyridine-2,6-dicarboxylate (CAS 150730-41-9) is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As a member of the pyridine dicarboxylate family, it shares a structural scaffold known for a range of biological activities, including neuroprotection and anticancer effects. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, while also highlighting areas where further research is critically needed. The information presented herein is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for drug discovery and development.

Chemical and Physical Properties

Dimethyl 4-aminopyridine-2,6-dicarboxylate is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1] It is a derivative of pyridine, a heterocyclic aromatic compound, with two methoxycarbonyl groups at positions 2 and 6, and an amino group at position 4.

Table 1: Physicochemical Properties of Dimethyl 4-aminopyridine-2,6-dicarboxylate

| Property | Value | Source |

| CAS Number | 150730-41-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| IUPAC Name | Dimethyl 4-aminopyridine-2,6-dicarboxylate | |

| InChI Key | MZTSUWWTESDXNW-UHFFFAOYSA-N | |

| Purity | Typically available at ≥97% | |

| Storage | Recommended to be stored in a dry, sealed place at ambient temperature. | [1] |

Synthesis and Purification

Synthetic Route

A reported synthesis of Dimethyl 4-aminopyridine-2,6-dicarboxylate involves the reaction of 4-aminopyridine with dimethyl succinate. This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures. It is important to note that this reaction may yield a mixture of isomers, including dimethyl 4-aminopyridine-2,5-dicarboxylate, necessitating purification.

A more general and potentially adaptable synthesis for pyridine-2,6-dicarboxylate derivatives involves the esterification of the corresponding dicarboxylic acid. For instance, pyridine-2,6-dicarboxylic acid can be reacted with anhydrous methanol in the presence of thionyl chloride (SOCl₂) at low temperatures, followed by stirring at room temperature. After workup, the desired dimethyl ester can be obtained.

dot

Caption: General synthesis workflow for Dimethyl 4-aminopyridine-2,6-dicarboxylate.

Purification

Due to the potential for isomer formation during synthesis, purification is a critical step. Standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), would be suitable for isolating the desired 2,6-dicarboxylate isomer. The selection of the stationary and mobile phases would depend on the polarity of the isomers and any byproducts.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the two ester groups, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons of the ester groups. The chemical shifts of the ring carbons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester groups, and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns could provide further structural information, such as the loss of the methoxycarbonyl groups.

Analytical Methods

Validated analytical methods for the routine analysis and quantification of Dimethyl 4-aminopyridine-2,6-dicarboxylate are not well-documented. However, reversed-phase HPLC with UV detection would be a suitable technique for its analysis, given its aromatic nature. The development of a robust HPLC method would require optimization of the column, mobile phase composition, and detector wavelength. For the analysis of volatile impurities, gas chromatography-mass spectrometry (GC-MS) could be employed.[2]

Biological Activity and Potential Applications

While specific pharmacological data for Dimethyl 4-aminopyridine-2,6-dicarboxylate is limited, the broader class of pyridine-2,6-dicarboxylates has been investigated for various biological activities.

Mechanism of Action (Hypothesized)

The biological activity of pyridine dicarboxylates is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, potentially inhibiting metalloenzymes or modulating metal-dependent signaling pathways. The 4-amino substituent may further influence the electronic properties and binding affinity of the molecule.

dot

Caption: Hypothesized biological activities and mechanisms of Dimethyl 4-aminopyridine-2,6-dicarboxylate.

Areas of Investigation

-

Neuroprotection: Some pyridine-2,6-dicarboxamide derivatives have shown neuroprotective effects against toxic insults. Further investigation is warranted to determine if Dimethyl 4-aminopyridine-2,6-dicarboxylate exhibits similar properties.

-

Anticancer Research: The ability of related compounds to stabilize G-quadruplex DNA suggests potential applications in anticancer therapies. This is a promising avenue for future research with this specific molecule.

-

Pharmaceutical Intermediate: The compound is recognized as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Safety and Handling

Detailed toxicological data for Dimethyl 4-aminopyridine-2,6-dicarboxylate is not available. However, based on information for related compounds, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Future Directions and Research Gaps

The current body of knowledge on Dimethyl 4-aminopyridine-2,6-dicarboxylate is limited, presenting numerous opportunities for further research. Key areas that require investigation include:

-

Detailed Pharmacological Profiling: Comprehensive studies are needed to elucidate the specific biological targets and mechanism of action of this compound.

-

Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity is essential for any potential therapeutic application.

-

Validated Synthesis and Analytical Methods: The development and publication of robust and validated protocols for its synthesis, purification, and analysis are crucial for ensuring reproducibility in research.

-

Spectroscopic Characterization: Detailed and publicly available NMR, IR, and MS spectra with assignments are needed to aid in its identification and characterization.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives would provide valuable insights into the structural features required for biological activity.

Conclusion

Dimethyl 4-aminopyridine-2,6-dicarboxylate is a chemical entity with untapped potential in the field of drug discovery and development. Its structural similarity to other biologically active pyridine dicarboxylates suggests that it may possess interesting pharmacological properties. This technical guide has summarized the currently available information and has identified significant knowledge gaps. It is hoped that this document will serve as a catalyst for further research into this promising molecule, ultimately leading to a more complete understanding of its properties and potential applications.

References

- Groman, A., Kaczmarek, K., & Kaza, M. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Acta Poloniae Pharmaceutica, 74(6), 1341-1349.

Sources

Dimethyl 4-aminopyridine-2,6-dicarboxylate molecular weight

An In-depth Technical Guide to Dimethyl 4-aminopyridine-2,6-dicarboxylate

Executive Summary: This technical guide provides a comprehensive overview of Dimethyl 4-aminopyridine-2,6-dicarboxylate, a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 210.19 g/mol .[1] It outlines a robust synthetic pathway, purification protocols, and a full suite of analytical characterization techniques. Furthermore, this guide explores the compound's potential applications as a versatile building block and its relevance within medicinal chemistry, grounded in the established bioactivity of related structural motifs. Safety, handling, and storage protocols are also explicitly defined to ensure safe laboratory practice.

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, pyridines are indispensable scaffolds due to their prevalence in bioactive natural products, pharmaceuticals, and functional materials.[2] Specifically, the 4-aminopyridine moiety is a well-established pharmacophore, famously acting as a potassium channel blocker, while the pyridine-2,6-dicarboxylate framework provides a rigid, bidentate chelation site for metal coordination.

Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAPDC) merges these two valuable motifs into a single, highly functionalized molecule. Its structure offers three distinct points for chemical modification: the nucleophilic 4-amino group, the two electrophilic ester groups at the 2- and 6-positions, and the pyridine nitrogen itself. This trifunctional nature makes it a powerful intermediate for constructing complex molecular architectures, from novel drug candidates to advanced materials. This guide serves as a senior-level resource, elucidating the essential technical knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Core Physicochemical and Structural Data

The foundational properties of a compound dictate its behavior in both reactive and biological systems. The key identifiers and properties of Dimethyl 4-aminopyridine-2,6-dicarboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 210.19 g/mol | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| CAS Number | 150730-41-9 | [1][3] |

| MDL Number | MFCD18447561 | [1][3] |

| IUPAC Name | Dimethyl 4-aminopyridine-2,6-dicarboxylate | N/A |

| SMILES | O=C(C1=NC(C(OC)=O)=CC(N)=C1)OC | [3] |

| InChI Key | MZTSUWWTESDXNW-UHFFFAOYSA-N | [3] |

| Appearance | Typically a solid | N/A |

| Storage | Store in a dry, sealed place | [1] |

The structure combines an electron-donating amino group with electron-withdrawing ester groups, creating a unique electronic profile on the pyridine ring that influences its reactivity and potential as a ligand.

Synthesis and Purification Workflow

The synthesis of substituted pyridines can be complex; however, a logical, multi-step pathway can be designed based on established organic chemistry principles, starting from commercially available materials.

Retrosynthetic Strategy and Proposed Protocol

A robust synthesis begins with a commercially available precursor, such as 4-hydroxypyridine-2,6-dicarboxylic acid (Cheledamic Acid). The strategy involves first protecting the carboxylic acids via esterification, followed by activation of the 4-hydroxyl group and subsequent displacement with an amino group.

Experimental Protocol: Synthesis of Dimethyl 4-aminopyridine-2,6-dicarboxylate

-

Step 1: Fischer Esterification of Cheledamic Acid

-

To a stirred suspension of Cheledamic Acid (1.0 eq) in anhydrous methanol (approx. 0.1 M), slowly add thionyl chloride (3.0 eq) dropwise at 0 °C.

-

Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is highly effective for converting carboxylic acids to methyl esters.[4]

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize excess acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, which can be purified by recrystallization or used directly.

-

-

Step 2: Activation of the 4-Hydroxyl Group (Triflation)

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

-

Causality: The hydroxyl group is a poor leaving group. Converting it to a triflate (-OTf) transforms it into an excellent leaving group, essential for the subsequent nucleophilic aromatic substitution (SₙAr) reaction.

-

Stir at 0 °C for 1-2 hours, monitoring by TLC. Upon completion, dilute with DCM and wash with cold 1 M HCl, water, and brine.

-

Dry the organic layer and concentrate to yield the crude triflate intermediate.

-

-

Step 3: Nucleophilic Aromatic Substitution (Amination)

-

Dissolve the crude triflate from Step 2 in a suitable solvent like dioxane or DMF in a sealed pressure vessel.

-

Add a source of ammonia, such as a solution of ammonia in dioxane or aqueous ammonium hydroxide (excess).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) for a Buchwald-Hartwig amination, or heat to promote direct SₙAr if the ring is sufficiently activated.

-

Heat the reaction to 80-110 °C for 12-24 hours.

-

Causality: The electron-withdrawing ester groups and the pyridine nitrogen activate the 4-position towards nucleophilic attack, allowing for the displacement of the triflate group by ammonia to form the target compound.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent and excess ammonia. Dry and concentrate the organic phase.

-

Purification and Validation

A multi-step purification process is critical for isolating the final product with high purity, a non-negotiable requirement for drug development and advanced research.

Purification Protocol:

-

Column Chromatography: The crude product is subjected to flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, is used to separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: Fractions containing the pure product are combined, concentrated, and recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to remove trace impurities and yield a crystalline solid.

-

Final Validation: The final product's purity is confirmed by HPLC, and its identity is validated through the analytical methods described in the next section.

Analytical Characterization

Structural confirmation is achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly symmetric. It should feature a singlet for the two equivalent aromatic protons on the pyridine ring, a singlet for the six equivalent methyl protons of the ester groups, and a broad singlet for the two protons of the amino group.

-

¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for every unique carbon environment. Key expected signals include those for the carbonyl carbons of the esters (~165 ppm), the aromatic carbons attached to nitrogen and the amino group, and the methyl carbons of the esters (~53 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretches of the primary amine (two bands, ~3350-3450 cm⁻¹), the C=O stretch of the esters (~1720 cm⁻¹), and C-O ester stretches (~1250 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₉H₁₁N₂O₄⁺, confirming the molecular formula.

Applications in Research and Drug Development

The true value of Dimethyl 4-aminopyridine-2,6-dicarboxylate lies in its potential as a versatile synthetic intermediate.

A Trifunctional Synthetic Hub

The molecule's three reactive sites can be addressed selectively to build a library of complex derivatives. This strategic derivatization is key in drug discovery for structure-activity relationship (SAR) studies.

-

4-Amino Group: This site can be readily acylated, sulfonated, or used in reductive amination to introduce a wide variety of substituents.

-

2,6-Ester Groups: These can be hydrolyzed to the corresponding dicarboxylic acid, which is a powerful metal chelator.[5][6] Alternatively, they can be converted to amides by reacting with primary or secondary amines, allowing for the extension of the molecular framework in two directions.

-

Pyridine Nitrogen: The nitrogen atom can act as a ligand for metal catalysts or be quaternized to alter the molecule's solubility and electronic properties.

Context in Medicinal Chemistry

This compound is a valuable scaffold for several reasons:

-

Bioisostere for Natural Ligands: The pyridine-2,6-dicarboxylate core mimics the structure of dipicolinic acid, a known component of bacterial spores with strong metal-chelating properties.

-

Potassium Channel Modulators: The 4-aminopyridine core is a known pharmacophore for blocking voltage-gated potassium channels.[7] Derivatization of this core can tune potency and selectivity for different channel subtypes.

-

Rigid Scaffolding: The planar, rigid nature of the pyridine ring is highly desirable in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher-affinity interactions.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of Dimethyl 4-aminopyridine-2,6-dicarboxylate is essential. The compound is classified with several hazards that necessitate stringent safety protocols.[2][3]

| Hazard Type | GHS Statement | Precautionary Code |

| Acute Toxicity | H302: Harmful if swallowed | P301 + P312 |

| Skin Irritation | H315: Causes skin irritation | P302 + P352 |

| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261 |

Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

Dimethyl 4-aminopyridine-2,6-dicarboxylate is more than a simple chemical; it is a strategically designed platform for innovation. With a molecular weight of 210.19 g/mol , its well-defined structure offers multiple avenues for synthetic exploration. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug development professionals can leverage this versatile molecule to construct novel compounds for a wide range of scientific applications, from targeted therapeutics to advanced functional materials.

References

-

PubChem, "Diethyl 4-aminopyridine-2,6-dicarboxylate", [Link]

-

Chemsrc, "cas 3648-29-1 | 4-dimethylaminopyridine-2,6-dicarboxylic acid", [Link]

-

OIST, "Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives", [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "4-Aminopyridine-2,6-dicarboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis", [Link]

-

MDPI, "A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol", [Link]

-

Quick Company, "Process For Producing 4 Aminopyridines", [Link]

-

ResearchGate, "Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate", [Link]

- Google Patents, "Synthesis method of 2-amino-4, 6-dimethylpyridine",

-

PMC - NIH, "New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ", [Link]

-

PubChem, "4-(Dimethylamino)pyridine", [Link]

- Google Patents, "Process for producing 4-dimethyl amino pyridine (4-DMAP)",

-

ResearchGate, "Dimethyl pyridine-2,6-dicarboxylate", [Link]

-

Wikipedia, "4-Dimethylaminopyridine", [Link]

-

PubChem, "4-Aminopyridine-2,6-dicarboxylic acid", [Link]

-

PMC - NIH, "A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity", [Link]

-

ResearchGate, "Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis", [Link]

-

PubMed - NIH, "Development of more potent 4-dimethylaminopyridine analogues", [Link]

Sources

- 1. CAS 150730-41-9 | Dimethyl 4-aminopyridine-2,6-dicarboxylate - Synblock [synblock.com]

- 2. cas 150730-41-9|| where to buy dimethyl 4-aminopyridine-2,6-dicarboxylate [chemenu.com]

- 3. 150730-41-9 | Dimethyl 4-aminopyridine-2,6-dicarboxylate | Esters | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. 2683-49-0|4-Aminopyridine-2,6-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. 4-Aminopyridine-2,6-dicarboxylic acid | C7H6N2O4 | CID 23422803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of more potent 4-dimethylaminopyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl 4-aminopyridine-2,6-dicarboxylate structural analogues

An In-Depth Technical Guide to Dimethyl 4-aminopyridine-2,6-dicarboxylate and its Structural Analogues

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

**Executive Summary

This guide provides a comprehensive technical overview of the Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) scaffold, a versatile and increasingly important building block in modern medicinal chemistry. We will dissect the core structure, explore robust synthetic pathways, and delve into the structure-activity relationships (SAR) of its key structural analogues. The narrative moves beyond simple facts to explain the causal reasoning behind synthetic choices and the mechanistic basis for the diverse biological activities observed. Key applications in neurology, oncology, and infectious disease are detailed, supported by field-proven experimental protocols. This document is designed to serve as a foundational resource for researchers aiming to leverage the unique properties of the DMAP-DC framework in their drug discovery and development programs.

Introduction: The 4-Aminopyridine-2,6-dicarboxylate Scaffold

The aminopyridine framework is a cornerstone of numerous biologically active compounds.[1][2] The parent molecule, 4-aminopyridine (4-AP), is a well-established voltage-gated potassium (K+) channel blocker, a mechanism that underpins its therapeutic use in conditions like multiple sclerosis.[1] The introduction of functional groups onto this privileged core allows for the fine-tuning of its pharmacological profile.

The Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) scaffold represents a significant evolution of the simple 4-AP structure. It incorporates two key features: the nucleophilic 4-amino group and symmetrically placed ester functionalities at the 2 and 6 positions. These esters are not merely passive additions; they serve as critical handles for synthetic elaboration and as key interaction points with biological targets, transforming the molecule into a highly adaptable platform for generating diverse chemical libraries. This dicarboxylate substitution pattern is instrumental in creating bidentate ligands capable of complexing with macromolecules such as DNA and proteins.

Table 1: Physicochemical Properties of DMAP-DC and its Parent Diacid

| Property | Dimethyl 4-aminopyridine-2,6-dicarboxylate | 4-Aminopyridine-2,6-dicarboxylic acid |

| Molecular Formula | C₉H₁₀N₂O₄[3] | C₇H₆N₂O₄[4] |

| Molecular Weight | 210.19 g/mol [3] | 182.12 g/mol |

| CAS Number | 150730-41-9[3] | 2683-49-0[4] |

| Appearance | White to off-white solid | Solid |

| Solubility | Soluble in organic solvents (e.g., DCM, Methanol) | Soluble in aqueous base |

| Key Feature | Diester; versatile synthetic intermediate | Diacid; precursor for amidation, metal complexes |

Synthesis of the DMAP-DC Core and Key Precursors

A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery program. The synthesis of DMAP-DC is typically achieved via a multi-step process starting from commercially available pyridine derivatives. The logic is to first establish the 2,6-dicarboxylic acid pattern and then introduce the 4-amino group, or vice-versa, followed by esterification.

A common and efficient pathway begins with Pyridine-2,6-dicarboxylic acid. The key transformation is the esterification of the diacid, which must be performed under conditions that do not interfere with other functionalities that may be present.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 150730-41-9 | Dimethyl 4-aminopyridine-2,6-dicarboxylate - Synblock [synblock.com]

- 4. 4-Aminopyridine-2,6-dicarboxylic acid | C7H6N2O4 | CID 23422803 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Dimethyl 4-aminopyridine-2,6-dicarboxylate

Introduction: Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAP-DC) is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure combines the nucleophilic catalytic core of 4-aminopyridine with symmetrically positioned methyl ester groups, suggesting potential applications as a scaffold in drug design, a ligand in coordination chemistry, or a monomer in polymer synthesis.[1] The precise elucidation of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to DMAP-DC. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds.

The molecular formula for Dimethyl 4-aminopyridine-2,6-dicarboxylate is C₉H₁₀N₂O₄, and its molecular weight is 210.19 g/mol .[2]

Molecular Structure and Analysis Workflow

The first step in any spectroscopic analysis is a clear understanding of the target molecule's structure and a logical workflow for its characterization.

Caption: Key proton environments in Dimethyl 4-aminopyridine-2,6-dicarboxylate.

-

Pyridine Protons (A): Due to the molecule's symmetry, the protons at positions 3 and 5 are chemically equivalent. They are expected to appear as a single peak. The strong electron-donating effect of the amino group at C4 increases the electron density at the ortho positions (C3 and C5), shielding these protons. This shielding shifts their resonance upfield compared to the ~8.3 ppm signal seen for the corresponding protons in the parent dimethyl pyridine-2,6-dicarboxylate. [3]* Amino Protons (B): The protons of the primary amine will typically appear as a broad singlet. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift can be highly variable and concentration-dependent.

-

Methyl Ester Protons (C): The six protons of the two methyl ester groups are equivalent due to symmetry and free rotation. They will appear as a sharp singlet, as there are no adjacent protons to couple with. Their position around 3.95 ppm is characteristic of methyl esters.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbon environments.

Predicted ¹³C NMR Data

Predictions are based on the known effects of amino and ester substituents on the pyridine ring. [4][5]

| Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|---|

| 1 | ~165.5 | C=O (Ester Carbonyl) |

| 2 | ~158.0 | C4 (Amino-substituted) |

| 3 | ~149.0 | C2, C6 (Ester-substituted) |

| 4 | ~108.0 | C3, C5 |

| 5 | ~53.0 | -OCH₃ (Methyl Carbon) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Causality in Protocol Design:

-

Proton Decoupling: This technique irradiates all proton frequencies during carbon acquisition, which collapses all C-H coupling. This simplifies the spectrum to single lines for each carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

-

Longer Relaxation Delay & More Scans: The ¹³C nucleus has a much lower gyromagnetic ratio and natural abundance (~1.1%) than ¹H. This necessitates a longer relaxation delay (especially for quaternary carbons) and a significantly higher number of scans to achieve adequate signal intensity.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (1): The ester carbonyl carbons are the most deshielded, appearing furthest downfield (~165.5 ppm), a characteristic region for this functional group.

-

Ring Carbons (2, 3, 4): The pyridine ring carbons show distinct chemical shifts based on their substituents.

-

C4 (2): Directly attached to the electron-donating nitrogen of the amino group, this carbon is significantly shielded compared to an unsubstituted pyridine but deshielded relative to C3/C5, appearing around 158.0 ppm.

-

C2, C6 (3): These carbons are attached to both the ring nitrogen and the electron-withdrawing ester groups, leading to a downfield shift (~149.0 ppm).

-

C3, C5 (4): These carbons experience the strongest shielding effect from the C4-amino group, shifting them significantly upfield to around 108.0 ppm. This upfield shift is a hallmark of electron-rich positions in an aromatic ring. [4]* Methyl Carbon (5): The methyl carbons of the ester groups are highly shielded and appear upfield at a characteristic value of ~53.0 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak | C-H Stretch (aromatic) | Pyridine Ring |

| 2990 - 2950 | Weak | C-H Stretch (aliphatic) | Methyl Group (-OCH₃) |

| 1730 - 1715 | Strong | C=O Stretch | Ester Carbonyl |

| 1640 - 1600 | Medium-Strong | N-H Scissoring / C=C & C=N Stretch | Amine / Pyridine Ring |

| 1300 - 1100 | Strong | C-O Stretch | Ester Linkage |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid DMAP-DC powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Causality in Protocol Design:

-

ATR Accessory: ATR-FTIR is the preferred modern method for solid samples. It requires minimal sample preparation (no KBr pellets needed), is non-destructive, and provides high-quality, reproducible spectra. [6]* Background Scan: This is a critical self-validating step. It removes interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer optics or the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.

Interpretation of the IR Spectrum

-

N-H Region (3450-3300 cm⁻¹): The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes. [7]* C=O Stretch (1730-1715 cm⁻¹): A very strong, sharp absorption band in this area is the most prominent feature of the spectrum and is characteristic of the ester carbonyl group. Its exact position can indicate the degree of conjugation; being attached to the aromatic ring places it in this expected range. [8]* Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions. The strong C-O stretching vibrations of the ester group (1300-1100 cm⁻¹) will be prominent here. Various C-C and C-N stretching and bending vibrations of the substituted pyridine ring also appear in this region, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like DMAP-DC.

Predicted Mass Spectrometry Data (ESI+)

| m/z (Predicted) | Ion | Interpretation |

| 211.07 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight (210.19 Da). |

| 196.05 | [M+H - CH₃]⁺ | Loss of a methyl radical (less common in ESI). |

| 179.04 | [M+H - OCH₃]⁺ | Loss of a methoxy radical. |

| 151.05 | [M+H - COOCH₃]⁺ | Loss of a carbomethoxy group. |

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of DMAP-DC (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added.

-

Instrumentation: A Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap for high resolution).

-

LC Method (for sample introduction):

-

Mode: Direct infusion via a syringe pump or a rapid isocratic flow from the LC.

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. For tandem MS (MS/MS), select the [M+H]⁺ ion (m/z 211.07) for collision-induced dissociation (CID) to observe characteristic fragment ions.

Causality in Protocol Design:

-

ESI+ Mode: The pyridine nitrogen and the primary amine are basic sites that are readily protonated. Therefore, positive ion mode ESI is the logical choice for high sensitivity. [9]* Acidified Mobile Phase: The addition of 0.1% formic acid ensures the analyte is protonated in solution before it enters the ESI source, promoting the formation of the [M+H]⁺ ion and improving ionization efficiency.

-

High-Resolution MS: Instruments like TOF or Orbitrap can measure m/z values to four or more decimal places, allowing for the calculation of the elemental formula and unambiguous confirmation of the molecular identity.

Interpretation of the Mass Spectrum

The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 211.07. This confirms the molecular weight of 210.19 Da. The fragmentation pattern, typically studied via MS/MS, would likely proceed through the loss of neutral molecules, which is favored in even-electron ions generated by ESI. [9][10]The most probable initial fragmentation would be the cleavage of the ester groups, as these represent relatively weaker bonds. The loss of a methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) are common fragmentation pathways for methyl esters. [11][12]

Conclusion

The comprehensive spectroscopic analysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate requires a multi-technique approach. Through the synergistic use of ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. The predicted data and interpretations in this guide, based on established chemical principles and analogous structures, provide a robust framework for researchers to characterize this molecule. Adherence to the detailed, self-validating protocols will ensure the generation of high-quality, reliable data essential for advancing research in drug development and materials science.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. ([Link])

-

Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])

-

Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. ([Link])

Sources

- 1. cas 150730-41-9|| where to buy dimethyl 4-aminopyridine-2,6-dicarboxylate [chemenu.com]

- 2. CAS 150730-41-9 | Dimethyl 4-aminopyridine-2,6-dicarboxylate - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Dimethylaminopyridine(1122-58-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Dimethyl 4-aminopyridine-2,6-dicarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Dimethyl 4-aminopyridine-2,6-dicarboxylate in common organic solvents. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes predictive principles based on its structural characteristics and outlines robust, field-proven experimental methodologies for generating reliable solubility data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a thorough understanding of this compound's solubility for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Significance of Solubility

Dimethyl 4-aminopyridine-2,6-dicarboxylate is a multifunctional pyridine derivative of significant interest in synthetic chemistry and drug discovery. Its structure, featuring a basic aminopyridine core and two methyl ester functionalities, suggests a nuanced solubility profile that is critical for its practical application. Solubility is a fundamental physicochemical property that governs a compound's behavior in various chemical processes, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent matrix.

-

Purification and Crystallization: The selection of appropriate solvents is paramount for effective purification through techniques such as recrystallization, where solubility differences at varying temperatures are exploited.

-

Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.

This guide will provide the foundational knowledge and practical protocols to empower researchers to make informed decisions regarding solvent selection for Dimethyl 4-aminopyridine-2,6-dicarboxylate.

Predicting the Solubility of Dimethyl 4-aminopyridine-2,6-dicarboxylate: A Chemist's Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] By dissecting the structure of Dimethyl 4-aminopyridine-2,6-dicarboxylate, we can anticipate its interactions with various solvents.

The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The pyridine nitrogen, the amino group, and the carbonyl groups of the esters are capable of hydrogen bonding and dipole-dipole interactions. These features suggest an affinity for polar solvents.

-

Non-Polar Features: The aromatic ring and the methyl groups of the esters contribute to the molecule's non-polar character, suggesting some solubility in less polar organic solvents.

Based on these features, we can formulate a hypothesis regarding its solubility in different classes of organic solvents.

Table 1: Predicted Solubility of Dimethyl 4-aminopyridine-2,6-dicarboxylate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The strong dipole moments of these solvents can effectively solvate the polar regions of the molecule. DMF and DMSO are particularly good at dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and ester groups. Shorter-chain alcohols are generally effective solvents for polar molecules.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are good at dissolving a wide range of organic compounds. They can interact with the dipole moments of the ester groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ability of ethers to act as hydrogen bond acceptors will contribute to solvation. |

| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them less effective at solvating the polar functional groups of the molecule. |

| Non-polar | Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity of the molecule will likely lead to poor solubility in these non-polar aliphatic solvents. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.[2]

Materials and Equipment

-

Dimethyl 4-aminopyridine-2,6-dicarboxylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

-

Add an excess amount of Dimethyl 4-aminopyridine-2,6-dicarboxylate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Concentration Analysis (Gravimetric Method - for non-volatile solutes and solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Concentration Analysis (Chromatographic/Spectroscopic Method - Recommended):

-

Prepare a series of standard solutions of Dimethyl 4-aminopyridine-2,6-dicarboxylate of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.

-

Accurately dilute the filtered sample solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

Data Interpretation and Reporting

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of a Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

While direct, published solubility data for Dimethyl 4-aminopyridine-2,6-dicarboxylate is limited, a predictive understanding based on its chemical structure provides a strong starting point for solvent selection. This guide has provided a robust and scientifically sound experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. By following this methodology, researchers can generate the reliable data necessary to optimize their synthetic, purification, and formulation processes, thereby advancing their research and development objectives.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Ghaffari, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Gao, H., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

-

J.R. Hess Company. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Substituted 4-Aminopyridines

This guide provides a comprehensive exploration of the electronic properties of substituted 4-aminopyridines, a class of compounds with significant applications in medicinal chemistry and materials science. We will delve into the profound influence of substituent effects on the physicochemical characteristics of the 4-aminopyridine core, offering a detailed perspective for researchers, scientists, and drug development professionals. This document will navigate through synthetic strategies, advanced characterization techniques, and the direct correlation between electronic structure and functional activity.

The 4-Aminopyridine Scaffold: A Privileged Structure

The 4-aminopyridine (4-AP) framework is a cornerstone in the design of biologically active molecules, most notably as a potassium (K+) channel blocker.[1][2][3][4] Its unique electronic architecture, characterized by a pyridine ring and an exocyclic amino group, allows for a diverse range of chemical modifications. These modifications, through the introduction of various substituents, enable the fine-tuning of the molecule's electronic properties, which in turn dictates its biological efficacy and potential therapeutic applications.[1][2][5][6] Understanding and manipulating these electronic properties is therefore paramount in the rational design of novel 4-AP derivatives.

Modulating Electronic Properties: The Role of Substituents

The electronic nature of the 4-aminopyridine ring is highly sensitive to the presence of substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed on the pyridine ring to modulate its electron density, basicity, and nucleophilicity.

The Inductive and Resonance Effects

Substituents exert their influence through a combination of inductive and resonance effects. Inductive effects are transmitted through the sigma bonds, while resonance effects involve the delocalization of pi electrons. The position of the substituent on the pyridine ring (ortho, meta, or para to the amino group) significantly impacts the extent of these effects.

For instance, an electron-donating group like a methyl (-CH3) or methoxy (-OCH3) group at the 3-position increases the electron density on the ring and the exocyclic nitrogen, thereby enhancing basicity.[1][2] Conversely, an electron-withdrawing group such as a trifluoromethyl (-CF3) group at the same position decreases electron density and basicity.[1][2]

Quantifying Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic systems. Hammett substituent constants (σ) are a measure of the electron-donating or electron-withdrawing nature of a substituent. While originally developed for benzene derivatives, these principles are applicable to heterocyclic systems like pyridine.[7][8][9][10] Theoretical calculations, such as those using the LCAO MO method, have been employed to determine σ-values for different positions on the pyridine ring.[10]

| Substituent (at position 3) | Hammett Constant (σp) | Effect on Basicity |

| -OCH3 | -0.27 | Increases |

| -CH3 | -0.17 | Increases |

| -H | 0.00 | Baseline |

| -F | +0.06 | Decreases |

| -CF3 | +0.54 | Decreases |

Note: This table provides illustrative Hammett constants for common substituents. Actual values may vary depending on the specific reaction and conditions.

Synthesis of Substituted 4-Aminopyridines

The synthesis of substituted 4-aminopyridines can be achieved through various routes, often starting from commercially available pyridine derivatives.[11][12][13][14] Common strategies involve the introduction of the amino group at the 4-position and subsequent or prior modification of the pyridine ring with desired substituents.

A notable method involves a two-step procedure starting from 2-iminopyridines, which undergo a regioselective ring-opening reaction followed by a 6π-azaelectrocyclization to yield multi-substituted 4-aminopyridines.[11] Another approach is the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids.[13]

Caption: A generalized workflow for the synthesis of substituted 4-aminopyridines.

Characterization of Electronic Properties

A multi-faceted approach is necessary to thoroughly characterize the electronic properties of substituted 4-aminopyridines. This typically involves a combination of spectroscopic, electrochemical, and computational methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of substituted 4-aminopyridines.[15][16] The chemical shifts of the protons and carbons in the pyridine ring are sensitive to changes in electron density, providing direct evidence of substituent effects.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the 4-aminopyridine core, such as the N-H stretching and bending vibrations of the amino group.[15][17] Shifts in these vibrational frequencies can be correlated with the electronic nature of the substituents.

UV-Vis Spectroscopy: The electronic transitions of substituted 4-aminopyridines can be studied using UV-Vis spectroscopy.[15][18] The absorption maxima (λmax) are influenced by the substituents, with electron-donating groups generally causing a bathochromic (red) shift and electron-withdrawing groups causing a hypsochromic (blue) shift.

Electrochemical Evaluation: Cyclic Voltammetry

Cyclic voltammetry is a powerful technique for probing the redox properties of molecules. For substituted 4-aminopyridines, it can be used to determine their oxidation and reduction potentials.[19] These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, and are significantly influenced by the electronic effects of the substituents.

Experimental Protocol: Cyclic Voltammetry of a Substituted 4-Aminopyridine

-

Solution Preparation: Prepare a 1 mM solution of the substituted 4-aminopyridine in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 10 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: Determine the peak potentials for any observed oxidation or reduction events. These potentials provide information about the ease of electron removal or addition to the molecule.

Caption: A simplified workflow for a cyclic voltammetry experiment.

Computational Modeling

Density Functional Theory (DFT) calculations have become an indispensable tool for studying the electronic properties of molecules.[20][21][22] DFT can be used to:

-

Calculate optimized molecular geometries.

-

Determine HOMO and LUMO energies.

-

Predict NMR and IR spectra.

-

Model the effects of substituents on electronic structure.

-

Calculate pKa values.[23]

These computational insights complement experimental data and provide a deeper understanding of the structure-property relationships in substituted 4-aminopyridines.

Structure-Activity Relationships (SAR) in Drug Development

The electronic properties of substituted 4-aminopyridines are directly linked to their biological activity, particularly as potassium channel blockers for the treatment of neurological disorders like multiple sclerosis.[1][2][3][4][5][6]

-

Basicity (pKa): The pKa of the 4-aminopyridine derivative is a critical determinant of its activity.[6] The protonated form is believed to be the active species that blocks the potassium channel.[6] Therefore, substituents that modulate the pKa can significantly impact the potency of the drug. A study on novel 4-AP derivatives showed that the in vivo potency is highly correlated with the pKa.[6]

| Derivative | pKa | Relative Potency |

| 2-trifluoromethyl-4-AP | Low | ~60-fold less active than 4-AP |

| 3-trifluoromethyl-4-AP | Moderate | ~3-4-fold less potent than 4-AP |

| 4-AP | 9.17[24] | Baseline |

| 3-methoxy-4-AP | High | ~3-4-fold less potent than 4-AP |

| 3-methyl-4-AP | Higher | ~7-fold more potent than 4-AP |

Data adapted from structure-activity relationship studies of novel 4-aminopyridine K+ channel blockers.[1][2]

-

Lipophilicity: The ability of the drug to cross the blood-brain barrier is influenced by its lipophilicity, which can also be tuned by the choice of substituents.

Caption: The logical relationship in the structure-activity relationship of 4-aminopyridines.

Applications Beyond Medicine: Catalysis

The tunable electronic properties of substituted 4-aminopyridines, particularly their nucleophilicity, make them effective catalysts in a variety of organic reactions.[25] 4-Dialkylaminopyridines, such as 4-dimethylaminopyridine (DMAP), are widely used as highly active acylation catalysts.[25] The introduction of substituents on the pyridine ring can further enhance their catalytic efficiency and selectivity.

Conclusion

The electronic properties of substituted 4-aminopyridines are a fascinating and critical area of study with profound implications for drug discovery and catalysis. By understanding the intricate interplay of inductive and resonance effects, and by employing a suite of advanced characterization techniques, researchers can rationally design and synthesize novel 4-aminopyridine derivatives with tailored properties for specific applications. The continued exploration of this versatile scaffold promises to yield new and improved therapeutic agents and catalysts in the years to come.

References

-

Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Advances. [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. [Link]

-

Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. [Link]

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Semantic Scholar. [Link]

-

Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. [Link]

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Link]

-

Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. 4-Nitraminopyridine, 4-hydrazinopyridine, and theirions. Australian Journal of Chemistry. [Link]

-

Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

-

Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics. [Link]

-

Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]

-

Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]